molecular formula C14H20O2 B597119 Panaxyne CAS No. 122855-49-6

Panaxyne

Cat. No.: B597119
CAS No.: 122855-49-6
M. Wt: 220.312
InChI Key: WOVGAQBKTGZPTO-UHFFFAOYSA-N
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Description

Panaxyne is a chemical compound with the molecular formula C14H20O2 . It has an average mass of 220.307 Da and a mono-isotopic mass of 220.146332 Da . It is a mixture of hexanoic acid, octanoic acid, and decanoic acid . It has been shown to have significant cytotoxicity against cancer cells in vitro and in vivo .


Synthesis Analysis

The synthesis of this compound is related to the biosynthesis of ginsenosides in Panax ginseng . The TCP (TBI, CYC, PCF) family of transcription factors plays an important role in plant growth and development, hormone signaling, and synthesis of secondary metabolites . The PgTCP26-02 gene was found to be related to ginsenoside synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a diyne-ene and epoxy moiety . The structure was determined to be tetradeca-13-ene-1,3-diyne-6,7-diol by UV, IR, 1H-NMR, 13C-NMR, and mass spectra .


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 370.2±42.0 °C at 760 mmHg, and a flash point of 172.0±22.5 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 10 freely rotating bonds . Its polar surface area is 40 Å2 .

Scientific Research Applications

  • Cytotoxic Activity : Panaxyne epoxide, a compound isolated from Panax ginseng, has been found to exhibit cytotoxic activity against L1210 cells, indicating potential applications in cancer research (Kim, Kang, & Lee, 1989).

  • Traditional and Medicinal Uses : Panax L. (Araliaceae), including Panax ginseng, has a long history of use as tonic agents in various traditional medicinal systems, particularly in East Asia. These plants are used to regulate bodily functions and as adjuvant therapy for conditions such as tumors and traumatic hemorrhagic shock (Liu, Xu, & Wang, 2020).

  • Pharmacological and Biological Activities : Panax ginseng and related species have been extensively studied for their wide range of biological activities, including antineoplastic, anti-inflammatory, hepatorenal protective, neuroprotective, immunoregulatory, cardioprotective, and antidiabetic effects (Mancuso & Santangelo, 2017).

  • Chemical Diversity : The genus Panax is known for its rich chemical diversity, with over 760 chemical compounds identified, including saponins, flavonoids, polysaccharides, steroids, and phenols. This diversity underpins the wide range of pharmacological activities observed in these plants (Yang et al., 2014).

  • Therapeutic Potential in Cardiovascular Diseases : Saponins from Panax notoginseng have been identified as primary ingredients with potential therapeutic effects against various cardiovascular diseases (Liu et al., 2014).

  • Immunomodulation Activities : Ginsenosides, the main active components of Panax ginseng, play significant roles in inflammatory responses and diseases. These compounds have been shown to exhibit anti-inflammatory activities by suppressing the production of proinflammatory cytokines and regulating inflammatory signaling pathways (Kim et al., 2016).

Safety and Hazards

The safety data sheet for Panaxyne suggests that it should be handled with care . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

Properties

IUPAC Name

tetradec-13-en-1,3-diyne-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-3-5-7-8-10-12-14(16)13(15)11-9-6-4-2/h2-3,13-16H,1,5,7-8,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVGAQBKTGZPTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCC(C(CC#CC#C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00702653
Record name Tetradec-13-ene-1,3-diyne-6,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00702653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122855-49-6
Record name Panaxyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122855-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradec-13-ene-1,3-diyne-6,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00702653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13-Tetradecene-1,3-diyne-6,7-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039539
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Q & A

Q1: What is Panaxyne and where is it found?

A1: this compound is a naturally occurring polyyne compound found in Korean red ginseng (Panax ginseng). [] It belongs to a class of organic compounds characterized by the presence of multiple carbon-carbon triple bonds within their structure.

Q2: What is the structure of this compound and how does this relate to its activity?

A2: this compound is characterized as tetradeca-13-ene-1, 3-diyne-6, 7-diol. [] This means it has a 14-carbon chain with two triple bonds, one double bond, and two hydroxyl groups. Interestingly, its cytotoxic activity against L1210 leukemia cells is lower than other ginseng polyynes. [] This is attributed to the absence of the hept-1-en-4, 6-diyne-3-ol moiety, suggesting this structural element is crucial for stronger cytotoxic effects. []

Q3: How does this compound compare to other similar compounds in ginseng in terms of antioxidant activity?

A3: Studies have compared the antioxidant activity of this compound to other polyacetylenes found in ginseng. this compound, along with this compound-epoxide, demonstrated little to no antioxidant activity in a study using a ferric ion (Fe+3) ADP/NADPH system to induce lipid peroxidation. [, ] This contrasts with larger C17-polyacetylenes, such as Panaxynol, which exhibited significant antioxidant effects in the same study. [, ] This suggests the C17 structure is important for the radical scavenging or trapping activities observed in these compounds. [, ]

Q4: What analytical techniques are employed to study this compound and its activity?

A4: Researchers utilize High-Performance Liquid Chromatography (HPLC) to analyze this compound and its effects. [, ] For instance, HPLC helps determine free malonaldehyde levels in liver microsomes treated with this compound, allowing researchers to assess its antioxidant properties. [, ] This technique provides insights into how this compound interacts with biological systems at a molecular level.

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